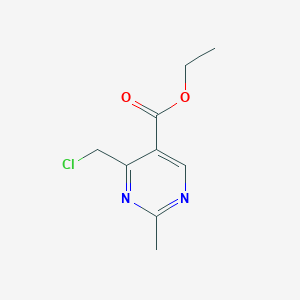
Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with chloromethyl ethyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound, with modifications to the functional groups.
科学研究应用
Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antiviral drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to the desired therapeutic effects.
相似化合物的比较
Ethyl4-(bromomethyl)-2-methylpyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl4-(hydroxymethyl)-2-methylpyrimidine-5-carboxylate: Contains a hydroxymethyl group instead of chloromethyl.
2-Methyl-5-carboxyethylpyrimidine: Lacks the chloromethyl group.
Uniqueness: Ethyl4-(chloromethyl)-2-methylpyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
生物活性
Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate has the molecular formula C9H9ClN2O2. The compound features a pyrimidine ring with a chloromethyl group at the 4-position and a carboxylate group at the 5-position, which contribute to its unique reactivity and biological properties. Its structural characteristics allow it to serve as a building block for synthesizing nucleotide analogs important in studying biological processes and developing therapeutic agents.
Antiviral Properties
Research indicates that Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate exhibits antiviral properties, potentially influencing pathways critical for viral replication. Its role as a nucleotide analog suggests it may interact with enzymes involved in nucleic acid metabolism, which is vital for viral life cycles. Ongoing studies are examining its efficacy against various viral targets.
Anticancer Activity
In addition to its antiviral potential, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with nucleic acid synthesis pathways. The specific mechanisms of action remain under investigation, but it is hypothesized that the compound could affect key enzymes involved in cancer cell metabolism .
The mechanism of action for Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors related to nucleic acid synthesis and metabolism, leading to altered cellular functions in both viral and cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Ethyl 4-(bromomethyl)-2-methylpyrimidine-5-carboxylate | Bromine atom instead of chlorine | Different reactivity due to bromine |
| Ethyl 4-(fluoromethyl)-2-methylpyrimidine-5-carboxylate | Fluorine atom instead of chlorine | Potentially different biological activity |
| Ethyl 4-(iodomethyl)-2-methylpyrimidine-5-carboxylate | Iodine atom instead of chlorine | Unique properties due to iodine's size |
The chloromethyl group specifically influences the reactivity profile of Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate, affecting its chemical behavior and applications compared to its bromo-, fluoro-, and iodo-substituted counterparts.
Case Studies and Research Findings
- Antitumor Activity : A study focusing on pyrimidine derivatives demonstrated that compounds similar to Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate exhibited significant antitumor activity against various cancer cell lines (A549, MCF-7, PC-3). The findings indicated that these compounds could induce apoptosis and cell cycle arrest in cancer cells, suggesting potential therapeutic applications .
- Nucleotide Analog Research : Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate has been utilized in synthesizing nucleotide analogs, which are crucial for understanding nucleic acid metabolism. These studies aim to elucidate the compound's interactions with DNA polymerases and other enzymes involved in nucleic acid synthesis .
- Mechanistic Studies : Ongoing research is focused on elucidating the specific molecular interactions of Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate with various biological targets. This includes studies on enzyme inhibition and receptor binding that could explain its antiviral and anticancer effects.
属性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-5-11-6(2)12-8(7)4-10/h5H,3-4H2,1-2H3 |
InChI 键 |
AKNDVWRDFRWUNO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















